molecular formula C14H20N4O B2923670 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide CAS No. 2097859-15-7

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide

Cat. No.: B2923670
CAS No.: 2097859-15-7
M. Wt: 260.341
InChI Key: DKSOUQHARJOOJE-UHFFFAOYSA-N
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Description

N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide (CAS 2097859-15-7) is a chemical compound with a molecular formula of C14H20N4O and a molecular weight of 260.33 g/mol . Its structure features a pyrrolidine ring linked to a pyrimidine heterocycle, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of bioactive molecules . The pyrimidine ring is a fundamental aromatic heterocycle found in nucleotides and is considered π-deficient, influencing its reactivity and making it a key motif in the development of various pharmaceuticals and enzyme inhibitors . The compound's specific research applications are an area of active investigation, but its hybrid structure makes it a valuable building block for drug discovery, particularly in the synthesis of novel molecules for biological screening. The terminal pent-4-enamide group offers a handle for further chemical modifications, making this reagent a versatile intermediate for custom synthesis and the development of compound libraries. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-2-3-7-13(19)17-11-12-6-4-10-18(12)14-15-8-5-9-16-14/h2,5,8-9,12H,1,3-4,6-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSOUQHARJOOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1CCCN1C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of organometallic catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential therapeutic applications, including as an antagonist or inhibitor in various biochemical pathways.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide involves its interaction with specific molecular targets and pathways. The pyrimidine and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can result in the inhibition or activation of specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a pyrrolidine-pyrimidine core and a terminal pent-4-enamide group. Comparisons with analogous compounds include:

  • Compound 17 (): N-(4-cyanophenyl)pent-4-enamide shares the pent-4-enamide backbone but replaces the pyrrolidine-pyrimidine core with a 4-cyanophenyl group.
  • BD103 and BD064 () : These pyrido[2,3-d]pyrimidine derivatives feature extended aromatic systems and fluorinated side chains, enhancing their stability and kinase-inhibitory activity. The absence of a pyrrolidine ring in BD103/BD064 suggests divergent synthetic pathways and target affinities .
  • Encorafenib () : A pyrimidine-based kinase inhibitor with chloro-fluoro substituents and a methanesulfonamido group. Unlike the target compound, encorafenib’s bulky substituents improve protein binding (86% plasma protein binding) and selectivity for BRAF kinase .

Pharmacological and Physicochemical Properties

Property Target Compound Encorafenib () BD103 ()
Molecular Weight ~305 Da (calculated) 540 Da ~650 Da (estimated)
Core Structure Pyrrolidine-pyrimidine Pyrimidine-chloro-fluoro Pyrido[2,3-d]pyrimidine
Key Functional Groups Pent-4-enamide Methanesulfonamido Fluorobutoxy, piperidinyl
Protein Binding Not reported 86% Not reported
Therapeutic Application Hypothesized kinase inhibition BRAF kinase inhibition Breast cancer (preclinical)

Research Findings and Limitations

  • Catalytic Applications : highlights the utility of pent-4-enamide derivatives in photoredox/Ni catalysis, suggesting the target compound could serve as a ligand or substrate in cross-coupling reactions .
  • Therapeutic Potential: Structural parallels to encorafenib and BD103/BD064 imply possible kinase-inhibitory or anticancer activity, though empirical validation is required .
  • Knowledge Gaps: No direct data on the target compound’s solubility, stability, or in vitro/in vivo efficacy are available in the provided evidence.

Biological Activity

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising a pyrimidine ring, a pyrrolidine ring, and a pent-4-enamide group. Its IUPAC name is N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pent-4-enamide, with the following chemical formula:

PropertyValue
Molecular FormulaC14H20N4O
Molecular Weight252.34 g/mol
InChIInChI=1S/C14H20N4O/c1-2...
CAS Number2097859-15-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to modulate various biochemical pathways, potentially acting as an antagonist or inhibitor in these processes.

Key Mechanisms

  • Enzyme Interaction : The compound can bind to enzymes involved in metabolic pathways, influencing their activity.
  • Receptor Modulation : It may interact with receptors that play critical roles in cellular signaling, affecting physiological responses.

Biological Activity and Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

Antitumor Activity : Preliminary studies suggest that compounds with similar structures may target the M2 isoform of pyruvate kinase, which is implicated in cancer metabolism. This suggests potential applications in cancer therapy .

Antimicrobial Properties : The compound's structural analogs have shown promise as inhibitors of mycobacterial ATP synthase, indicating potential use against Mycobacterium tuberculosis .

Neuropharmacological Effects : There is ongoing research into the effects of pyrimidine-based compounds on neurological pathways, with implications for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Study on PKM2 Activation :
    • A study highlighted the role of pyrimidine derivatives in activating the M2 isoform of pyruvate kinase. Although this compound was not directly tested, its structural similarities suggest it could exhibit similar effects .
  • Inhibition of Mycobacterial Growth :
    • Research on pyrazolo[1,5-a]pyrimidines demonstrated their effectiveness against Mycobacterium tuberculosis. The findings indicate that modifications to the pyrimidine structure can enhance antimicrobial activity .
  • Structure–Activity Relationship (SAR) Studies :
    • SAR studies have shown that variations in substituents on the pyrimidine and pyrrolidine rings significantly impact biological activity. Compounds with electron-donating groups have been particularly effective against mycobacterial strains .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
2-(pyrrolidin-1-yl)pyrimidinePyrimidine and pyrrolidine ringsModerate antitumor activity
N-(pyridin-2-yl)amidesPyridine ring instead of pyrimidineAntimicrobial properties
Pyrrolidine derivativesVaries in functional groupsNeuropharmacological effects

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